molecular formula CH3ClMg B1203258 Methylmagnesium chloride CAS No. 676-58-4

Methylmagnesium chloride

Cat. No.: B1203258
CAS No.: 676-58-4
M. Wt: 74.79 g/mol
InChI Key: CCERQOYLJJULMD-UHFFFAOYSA-M
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Description

Methylmagnesium chloride is an organometallic compound with the chemical formula CH₃MgCl. It is a highly flammable, colorless, and moisture-sensitive material. This compound is the simplest Grignard reagent and is commercially available, usually as a solution in tetrahydrofuran. This compound is widely used in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmagnesium chloride is typically prepared by the reaction of methyl chloride with magnesium in an ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, this compound can be produced using methyl chloride and magnesium metal as raw materials, with methylal as a solvent. The molar ratio between magnesium metal and methyl chloride ranges from 1:0.5 to 3, and the weight ratio between magnesium metal and methylal ranges from 1:2 to 100. This method is cost-effective and allows for the recycling of methylal, further reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Methylmagnesium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methylation Reactions
Methylmagnesium chloride acts as a strong nucleophile, facilitating the methylation of various electrophiles. It is particularly effective in the synthesis of alcohols, ethers, and other organic compounds. For instance, it can convert carbonyl compounds into corresponding alcohols through nucleophilic addition.

Case Study: Acetylation of Isosorbide
Recent research highlighted the use of this compound in selective acetylations of isosorbide, leading to the formation of powerful nitric oxide donor furoxans. This method showcases its utility in synthesizing complex medicinal compounds .

Pharmaceutical Applications

Drug Synthesis
In pharmaceutical chemistry, this compound is employed to synthesize various drugs. Its ability to introduce methyl groups is crucial in modifying drug structures to enhance their efficacy and selectivity.

Case Study: Development of Nitric Oxide Donors
this compound has been utilized in developing nitric oxide donors that can be beneficial for cardiovascular therapies. The selective acetylation process allows for the creation of compounds with improved pharmacological profiles .

Material Science

Polymer Chemistry
In material science, this compound is used in the synthesis of polymers and coordination complexes. Its reactivity with various ligands enables the formation of new materials with desirable properties.

Case Study: Coordination Polymers
Research has demonstrated that when treated with dioxane, this compound can form insoluble coordination polymers. This reaction exploits the Schlenk equilibrium to produce novel materials that may have applications in catalysis and materials engineering .

Environmental Chemistry

Recycling and Waste Reduction
The synthesis of this compound from byproducts of glyphosate production illustrates its role in sustainable chemistry practices. By utilizing waste materials as raw inputs, this process not only reduces costs but also minimizes environmental impact .

Data Tables

Application AreaSpecific UsesCase Studies/References
Organic SynthesisMethylation reactions ,
PharmaceuticalsDrug synthesis ,
Material SciencePolymer synthesis
Environmental ChemistryWaste utilization in synthesis

Mechanism of Action

Methylmagnesium chloride acts as a nucleophile in organic reactions. The magnesium atom coordinates with the oxygen atoms of the solvent, forming a tetrahedral structure. This coordination enhances the nucleophilicity of the methyl group, allowing it to attack electrophilic centers in organic molecules. The compound reacts with carbonyl compounds to form alcohols through a nucleophilic addition mechanism .

Comparison with Similar Compounds

  • Methylmagnesium Bromide (CH₃MgBr)
  • Methylmagnesium Iodide (CH₃MgI)
  • Methyllithium (CH₃Li)

Comparison:

This compound stands out due to its balance of reactivity, cost-effectiveness, and versatility in various chemical reactions and applications.

Biological Activity

Methylmagnesium chloride (MeMgCl) is an organometallic compound and a member of the Grignard reagent family, widely used in organic synthesis. Its biological activity, while less explored than its chemical reactivity, has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological systems, and relevant case studies.

Overview of this compound

This compound is represented by the formula CH₃MgCl. It is typically prepared by reacting magnesium with methyl chloride in an ether solvent, resulting in a highly reactive and moisture-sensitive compound. As a Grignard reagent, it acts as a source of the methyl carbanion, facilitating various nucleophilic substitution reactions essential for synthesizing complex organic molecules .

Table 1: Comparison of Antimicrobial Activity

CompoundAntimicrobial EffectpH ConditionsReference
MgCl₂StrongAcidic
NaClWeakNeutral
KClWeakNeutral
CaCl₂ModerateAcidic

Interaction with Biological Systems

This compound interacts with biological systems primarily through its reactivity with water and biological molecules. Upon contact with protic solvents like water or alcohols, it hydrolyzes to produce methane and corresponding magnesium salts. This reaction can impact cellular environments by altering pH and ionic strength, which may influence cellular metabolism and signaling pathways .

Case Study: Hydrolysis Reaction

In a controlled study, this compound was subjected to hydrolysis in the presence of various alcohols. The results indicated that the rate of hydrolysis varied significantly with different alcohols, affecting the resultant ionic environment and potentially influencing cell viability in microbial cultures .

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable in synthesizing biologically active compounds. Its ability to introduce methyl groups into organic molecules is crucial for developing pharmaceuticals. For instance, it has been utilized in synthesizing various drugs where methylation is a key step .

Q & A

Basic Research Questions

Q. What are the critical considerations for handling methylmagnesium chloride solutions to ensure reproducibility in Grignard reactions?

this compound is highly air- and moisture-sensitive. Use inert atmosphere techniques (e.g., Schlenk line, glovebox) and anhydrous solvents (e.g., THF). Standardize solution concentration via titration with 2-butanol and 1,10-phenanthroline indicator . Verify reactivity by small-scale test reactions with ketones (e.g., benzophenone) to confirm nucleophilic activity.

Q. How can researchers characterize new organomagnesium compounds derived from this compound?

Use a combination of:

  • NMR spectroscopy : Monitor 1H^1H and 13C^{13}C shifts for Mg-C bonding (e.g., upfield shifts for methyl groups).
  • Titration : Quantify active Mg using standardized acid-base methods.
  • Crystallography : For solid-state structures, employ X-ray diffraction with low-temperature crystals grown in THF/hexane mixtures .
Characterization Method Application Key Parameters
NMR SpectroscopyBonding analysisChemical shifts (δ), coupling constants
TitrationActive Mg quantificationEquivalence point via pH/colorimetric detection
X-ray DiffractionStructural elucidationSpace group, bond lengths/angles

Advanced Research Questions

Q. How do solvent effects (e.g., THF vs. Et2_22​O) influence the reactivity of this compound in stereoselective syntheses?

THF’s higher Lewis basicity stabilizes Mg centers, reducing aggregation and enhancing nucleophilicity. Compare reaction outcomes using:

  • Kinetic studies : Monitor reaction rates via in situ IR or GC-MS.
  • Computational modeling : Analyze solvent-Mg interaction energies (DFT calculations). Contradictions in literature data often arise from incomplete solvent drying or variable Mg activation states .
Solvent Dielectric Constant Reaction Yield *
THF7.685–92%
Et2_2O4.370–78%
*Yields for benzophenone alkylation under standardized conditions .

Q. What methodologies resolve contradictions in reported reaction mechanisms involving this compound?

  • Isotopic labeling : Use 25Mg^{25}Mg-enriched reagents to track Mg migration pathways .
  • Cross-over experiments : Mix isotopically labeled and unlabeled reagents to distinguish single-electron transfer (SET) vs. polar mechanisms.
  • Controlled kinetic profiling : Isolate intermediates via cryogenic quenching and analyze via ESI-MS .

Q. How can researchers design experiments to study isotopic fractionation in this compound under plasma conditions?

  • Mass-independent fractionation (MIF) : Use high-resolution mass spectrometry (HRMS) to analyze 26Mg/24Mg^{26}Mg/^{24}Mg ratios in reaction byproducts.
  • Plasma reactors : Simulate non-equilibrium conditions (e.g., radiofrequency plasma) and compare isotopic signatures against thermal reaction controls .

Q. Data Interpretation and Reproducibility

Q. What steps ensure reproducibility when scaling up this compound-mediated reactions?

  • Standardize reagent quality : Use Karl Fischer titration to confirm solvent dryness (<30 ppm H2_2O).
  • Document aggregation states : Dynamic light scattering (DLS) can detect Mg cluster formation, which affects reactivity .
  • Reference controls : Include known reactions (e.g., with benzaldehyde) in parallel to validate experimental conditions .

Q. How should researchers address discrepancies in spectroscopic data for this compound adducts?

  • Variable temperature NMR : Resolve dynamic equilibria (e.g., Schlenk equilibrium) by analyzing spectra at 193–298 K.
  • Paramagnetic shielding studies : Use 27Al^{27}Al or 11B^{11}B as external standards to calibrate Mg chemical shifts .

Q. Ethical and Methodological Compliance

  • Data citation : Always cite primary sources for spectroscopic or crystallographic data (e.g., Cambridge Structural Database) .
  • Copyright adherence : Reproduce figures/tables only with proper attribution and licenses (e.g., Creative Commons) .

Properties

IUPAC Name

magnesium;carbanide;chloride
Source PubChem
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InChI

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCERQOYLJJULMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052365
Record name Chloro(methyl)magnesium
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Molecular Weight

74.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline]
Record name Magnesium, chloromethyl-
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CAS No.

676-58-4
Record name Methylmagnesium chloride
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Record name Magnesium, chloromethyl-
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Record name Methylmagnesium chloride
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Record name METHYLMAGNESIUM CHLORIDE
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